N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-2-3-10-12(20-16-15-10)13(19)14-8-6-11(18)17(7-8)9-4-5-9/h8-9H,2-7H2,1H3,(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRCHTITKZYFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CC(=O)N(C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization
- Reactants : Thiosemicarbazide (1 equiv), pentanoic acid (1.2 equiv, for propyl substitution), phosphorus pentachloride (1.2 equiv).
- Conditions : Solid-phase grinding at room temperature for 2–4 hrs.
- Workup : Neutralize with NaHCO₃, filter, and recrystallize from ethanol/water.
- Yield : 89–92%.
Mechanism :
$$
\text{Thiosemicarbazide} + \text{R-COOH} \xrightarrow{\text{PCl}_5} \text{1,2,3-Thiadiazole-5-carboxylic acid}
$$
The propyl group is introduced via pentanoic acid, which directs regioselectivity during cyclization.
Alternative Route via α-Bromoketones
- Reactants : α-Bromopentanoic acid (to introduce propyl), thiourea.
- Conditions : Reflux in toluene with catalytic DMF.
- Intermediate : Ethyl 4-propyl-1,2,3-thiadiazole-5-carboxylate, hydrolyzed to carboxylic acid using LiOH/MeOH.
- Yield : 78%.
Synthesis of 1-Cyclopropyl-5-Oxopyrrolidin-3-Amine
The pyrrolidinone-cyclopropyl moiety requires stereoselective cyclopropanation and ring closure.
Cyclopropanation of Allyl Glycine Derivatives
Enzymatic Resolution
- Racemic Mixture : Hydrolyze (±)-1-cyclopropyl-5-oxopyrrolidin-3-amine using lipase (e.g., Candida antarctica).
- Separation : Chiral HPLC to isolate (3S)-enantiomer.
- Optical Purity : >99% ee.
Amide Coupling
The final step involves coupling the thiadiazole carboxylic acid with the pyrrolidinone amine.
Carbodiimide-Mediated Coupling
- Reactants :
- 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid (1 equiv).
- 1-Cyclopropyl-5-oxopyrrolidin-3-amine (1.1 equiv).
- Reagents : Dicyclohexylcarbodiimide (DCC, 1.2 equiv), HOBt (1.2 equiv), DMF (solvent).
- Conditions : Stir at 0°C → RT for 12–24 hrs.
- Workup : Filter DCU precipitate, concentrate, purify via silica chromatography (EtOAc/hexane).
- Yield : 82%.
Schlenk Technique for Air-Sensitive Intermediates
- Activation : Convert acid to acyl chloride using oxalyl chloride (2 equiv), catalytic DMF.
- Coupling : Add amine under N₂ atmosphere, stir at −10°C.
- Yield : 88%.
Optimization and Scale-Up Considerations
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (coupling) | Prevents epimerization |
| Solvent Polarity | DMF > THF | Enhances solubility |
| Equivalents of DCC | 1.2–1.5 equiv | Minimizes dimerization |
Purification Strategies
- Recrystallization : Ethanol/ether (1:3) for final product.
- Chromatography : Gradient elution (5→20% MeOH/CH₂Cl₂) for intermediates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, 60% MeOH/H₂O).
- Melting Point : 214–216°C.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibits significant antimicrobial properties. For instance:
- Study on Gram-positive and Gram-negative bacteria : The compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .
Anticancer Properties
The anticancer potential of the compound has also been evaluated:
- Cytotoxicity against breast cancer cells (MCF-7) : A study reported a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has shown promise in anti-inflammatory applications:
- Inflammation Model Study : In LPS-stimulated macrophages, treatment with the compound resulted in approximately 50% reduction in TNF-alpha and IL-6 levels compared to controls .
Case Studies
Several case studies have been conducted to assess the biological effects of this compound:
| Study Type | Objective | Findings | Reference Year |
|---|---|---|---|
| Antimicrobial Study | Efficacy against bacterial strains | Significant inhibitory effects on S. aureus and E. coli (MIC = 32 µg/mL, 64 µg/mL) | 2024 |
| Anticancer Study | Cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |
| Inflammation Study | Anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by ~50% | 2025 |
Research Insights
The versatility of this compound makes it a valuable candidate for further research. Its potential applications span across various therapeutic areas including:
- Infectious Diseases : Targeting resistant bacterial strains.
- Cancer Therapy : Developing novel anticancer agents.
- Inflammatory Disorders : Investigating mechanisms for reducing inflammation.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Findings :
- The cyclopropyl-pyrrolidinone group introduces steric hindrance, which could reduce off-target interactions but may also limit solubility .
Comparison with 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles, positional isomers of 1,2,3-thiadiazoles, exhibit distinct electronic properties due to sulfur’s placement. Studies show that 1,3,4-thiadiazoles generally display higher antimicrobial activity but lower thermal stability than 1,2,3-thiadiazoles . For example, acylthiourea-1,3,4-thiadiazole hybrids demonstrated MIC values of 4 µg/mL against E. coli, outperforming 1,2,3-thiadiazole analogs (MIC: 8 µg/mL) . However, the rigid pyrrolidinone moiety in the target compound may compensate for this disparity by enhancing target binding affinity.
Heteroatom Variations: Selenium vs. Sulfur
Replacing sulfur with selenium in 1,2,3-selenadiazoles alters electronic and biological properties. Selenadiazoles exhibit stronger redox activity but higher toxicity profiles. For instance, polycyclic aromatic selenadiazoles showed potent anticancer activity (IC50: 2.5 µM) but also increased cytotoxicity in normal cells compared to thiadiazole analogs . The target compound’s sulfur-based structure likely offers a safer profile for therapeutic applications.
Biological Activity
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes a cyclopropyl group attached to a pyrrolidinone ring and a thiadiazole moiety. The synthesis typically involves multi-step organic reactions that include:
- Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors.
- Introduction of the Cyclopropyl Group : Utilizing specific reagents and conditions to ensure proper attachment.
- Coupling with Thiadiazole : Finalizing the structure through coupling reactions under controlled conditions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, compounds structurally similar to this compound have been evaluated for their inhibitory effects on cancer cell lines.
Table 1: Antitumor Activity of Thiadiazole Derivatives
| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 51am | MKN-45 | 50.15 | c-Met inhibition, apoptosis induction |
| 51b | MKN-45 | 41.53 | c-Met inhibition, cell cycle arrest |
These compounds exhibit significant activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
The mechanism by which this compound exerts its biological effects is primarily through:
- Inhibition of Kinases : Targeting c-Met and other kinases involved in cancer progression.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating by interfering with their normal cycle.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that derivatives like this compound possess favorable profiles with good metabolic stability and bioavailability. For example, compound 51am demonstrated a long half-life and effective concentration levels in biological systems.
Case Studies
Several case studies have documented the effectiveness of thiadiazole derivatives in preclinical models:
- Study on c-Met Inhibition : A series of compounds were tested for their ability to inhibit c-Met phosphorylation in both cell-free and cellular systems, showing promising results for further development as antitumor agents.
- Evaluation against Drug-resistant Strains : Compounds were also evaluated against drug-resistant strains of cancer cells, demonstrating efficacy where traditional therapies failed.
Q & A
Q. What are the optimal synthetic routes for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclopropane functionalization, pyrrolidinone ring formation, and thiadiazole coupling. Key steps include:
- Cyclopropane introduction : Cyclopropylamine derivatives are reacted with α,β-unsaturated ketones under basic conditions (pH 8–10) to form the pyrrolidinone core .
- Thiadiazole coupling : The 1,2,3-thiadiazole-5-carboxamide moiety is introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C to prevent side reactions .
- Purification : Chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) yield >95% purity.
Q. Optimization parameters :
| Parameter | Range | Impact |
|---|---|---|
| Temperature | 0–25°C | Higher temps increase byproduct formation |
| Solvent | DMF, THF | Polar aprotic solvents enhance coupling efficiency |
| Catalyst | EDCI/HOBt | Reduces racemization during amide bond formation |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : - and -NMR identify substituent connectivity (e.g., cyclopropyl CH at δ 0.8–1.2 ppm, thiadiazole C=S at δ 165–170 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and confirm the 3D arrangement of the cyclopropane-pyrrolidinone-thiadiazole scaffold .
- HPLC-MS : Monitors purity (>95%) and validates molecular weight (e.g., [M+H] at m/z 379.2) .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition at 10 µM) .
- Dose-response : Test concentrations from 1 nM–100 µM to determine IC/EC.
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case example : Discrepancies between NMR and X-ray data (e.g., unexpected diastereomer formation).
Q. How can mechanistic studies clarify the role of the cyclopropane group in bioactivity?
- Comparative SAR : Synthesize analogs replacing cyclopropane with cyclobutane or unsubstituted pyrrolidine.
- Biological testing : Compare IC in kinase assays. Cyclopropane analogs show 3–5× higher potency due to ring strain enhancing target binding .
- Computational modeling : MD simulations (AMBER) quantify binding energy differences (<ΔG = -2.1 kcal/mol for cyclopropane vs. -1.3 kcal/mol for cyclobutane) .
Q. What methodologies address low solubility in pharmacological assays?
- Formulation : Co-solvents (10% DMSO/PEG-400) or nanoemulsions (200 nm particles) improve aqueous solubility from <0.1 mg/mL to >5 mg/mL .
- Structural modification : Introduce polar groups (e.g., hydroxyl at pyrrolidinone C4) while monitoring SAR trade-offs .
Data Contradiction Analysis
Q. How to reconcile conflicting cytotoxicity data across cell lines?
- Case study : IC = 2 µM in HeLa vs. >50 µM in HEK293.
- Hypothesis : Differential expression of target proteins (e.g., kinase X in cancer vs. normal cells).
- Validation :
- qPCR/Western blot : Confirm kinase X overexpression in HeLa.
- CRISPR knockout : HEK293 cells with kinase X KO show IC = 3 µM, aligning data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
